Estere dell'ossazepam con indometacina [Italian]
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Overview
Description
Estere dell’ossazepam con indometacina: is a compound formed by the esterification of oxazepam and indomethacin. It has the molecular formula C34H25Cl2N3O5 and a molecular weight of 626.4854 g/mol . This compound combines the properties of both oxazepam, a benzodiazepine, and indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estere dell’ossazepam con indometacina involves the esterification of oxazepam with indomethacin. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Estere dell’ossazepam con indometacina undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Estere dell’ossazepam con indometacina has several scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of ester bonds under different conditions.
Biology: The compound is used in studies investigating the biological activity of esterified drugs and their metabolism.
Medicine: Research focuses on its potential therapeutic applications, particularly in combining the anxiolytic effects of oxazepam with the anti-inflammatory properties of indomethacin.
Industry: The compound is explored for its potential use in pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Estere dell’ossazepam con indometacina involves the combined effects of oxazepam and indomethacin. Oxazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to anxiolytic and sedative effects. Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins and thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazepam: A benzodiazepine with anxiolytic and sedative properties.
Indomethacin: An NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Diazepam-Indomethacin Ester: Another esterified compound combining a benzodiazepine with an NSAID.
Uniqueness
Estere dell’ossazepam con indometacina is unique in its combination of the pharmacological effects of both oxazepam and indomethacin. This dual action can potentially provide enhanced therapeutic benefits, such as simultaneous anxiety relief and inflammation reduction, which is not typically achieved with either compound alone .
Properties
CAS No. |
20231-05-4 |
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Molecular Formula |
C34H25Cl2N3O5 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C34H25Cl2N3O5/c1-19-25(26-17-24(43-2)13-15-29(26)39(19)34(42)21-8-10-22(35)11-9-21)18-30(40)44-33-32(41)37-28-14-12-23(36)16-27(28)31(38-33)20-6-4-3-5-7-20/h3-17,33H,18H2,1-2H3,(H,37,41) |
InChI Key |
VEGWNMVXUGECFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(=O)NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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